2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
Overview
Description
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde typically involves the condensation of appropriate precursors under specific conditions. One possible route could involve the reaction of a naphthyridine derivative with an aldehyde under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetic acid.
Reduction: Formation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-1,8-naphthyridin-1(2H)-yl)acetaldehyde
- 2-(2-oxo-1,6-naphthyridin-1(2H)-yl)acetaldehyde
- 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetaldehyde
Uniqueness
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and applications.
Properties
IUPAC Name |
2-(2-oxo-1,7-naphthyridin-1-yl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-6-5-12-9-7-11-4-3-8(9)1-2-10(12)14/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUIHOIGRTRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=C1C=CN=C2)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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